5-Cloropentanal

Descripción general

Descripción

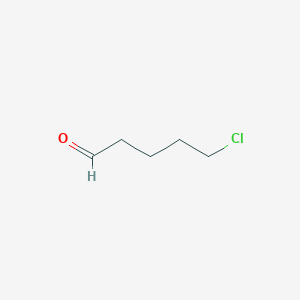

5-Chloropentanal is an organic compound with the chemical formula C5H9ClO . It is a colorless liquid with a special pungent odor . It is mainly used for the synthesis of bioactive molecules and pharmaceutical intermediates .

Molecular Structure Analysis

The molecular formula of 5-Chloropentanal is C5H9ClO . Its average mass is 120.577 Da and its monoisotopic mass is 120.034195 Da . The InChI code for 5-Chloropentanal is 1S/C5H9ClO/c6-4-2-1-3-5-7/h5H,1-4H2 .Physical and Chemical Properties Analysis

5-Chloropentanal has a molecular weight of 120.58 . It is a liquid at room temperature . It is stored in a freezer under -20°C . The density of 5-Chloropentanal is 1.006 . Its boiling point and other physical properties are not specified in the available resources.Aplicaciones Científicas De Investigación

Síntesis Asimétrica de Aldehídos β-Insaturados

5-Cloropentanal: se utiliza en la síntesis asimétrica de aldehídos β-insaturados. La presencia de un grupo funcional en la molécula, particularmente el grupo hidroxilo, imparte enantioselectividad, lo cual es crucial para producir compuestos con quiralidad específica . Esta aplicación es significativa en la investigación farmacéutica donde la configuración de las moléculas puede influir en la eficacia de los medicamentos.

Catálisis Enantioselectiva

Debido a sus propiedades estructurales, This compound puede utilizarse como material de partida en procesos de catálisis enantioselectiva. Estos procesos son esenciales para crear sustancias enantioméricamente puras, que a menudo se requieren para el desarrollo de nuevos medicamentos e ingredientes farmacéuticos activos .

Investigación y Desarrollo

El compuesto se emplea a menudo en laboratorios de I+D para probar y desarrollar nuevas rutas sintéticas o reacciones químicas. Su comportamiento en diferentes condiciones puede proporcionar información sobre los mecanismos y la cinética de reacción .

Cada una de estas aplicaciones aprovecha las propiedades químicas únicas de This compound, lo que demuestra su versatilidad en la investigación científica. Es importante tener en cuenta que el uso de este compuesto suele estar restringido a entornos de investigación y desarrollo bajo la supervisión de personas cualificadas .

Safety and Hazards

5-Chloropentanal is classified as a dangerous substance . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this substance . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mecanismo De Acción

Target of Action

5-Chloropentanal is a chemical compound that has been shown to be active against the influenza virus . It has been used as a lead compound for the development of anti-influenza compounds .

Mode of Action

It is known that 5-chloropentanal is an asymmetric synthesis of β-unsaturated aldehydes that was achieved by using a functional group . The presence of the hydroxyl group in this molecule is what gives it its enantioselectivity .

Biochemical Pathways

It is known that 5-chloropentanal has the ability to react with cyanosilylation, which can be used to synthesize peptides or other biomolecules .

Pharmacokinetics

It is known that 5-chloropentanal has high gastrointestinal absorption and is bbb permeant .

Result of Action

It is known that 5-chloropentanal has been used as a lead compound for the development of anti-influenza compounds .

Action Environment

It is known that 5-chloropentanal is very soluble, with a solubility of 142 mg/ml .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 5-Chloropentanal are not well-studied. As an aldehyde, it may participate in various biochemical reactions. Aldehydes are known to interact with a variety of biomolecules, including enzymes and proteins, through processes such as nucleophilic addition or oxidation-reduction reactions .

Molecular Mechanism

As an aldehyde, it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 5-Chloropentanal in animal models .

Propiedades

IUPAC Name |

5-chloropentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c6-4-2-1-3-5-7/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLHWEDEIKEQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349105 | |

| Record name | 5-chloropentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20074-80-0 | |

| Record name | 5-Chloropentanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20074-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloropentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloropentanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

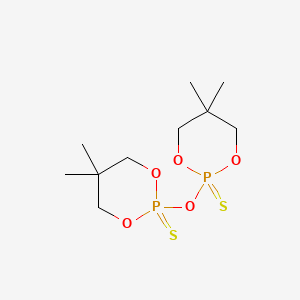

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

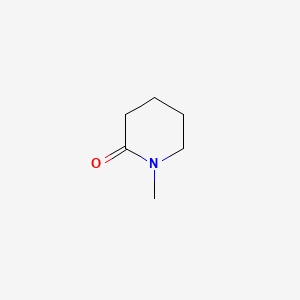

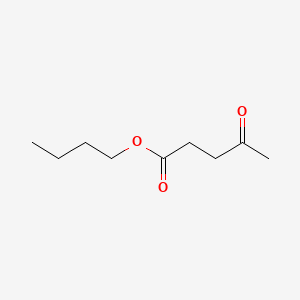

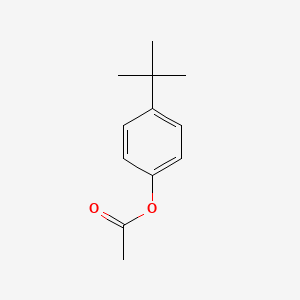

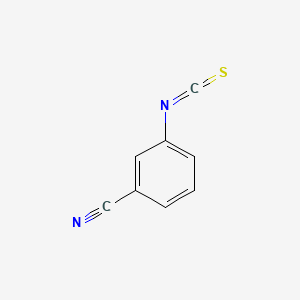

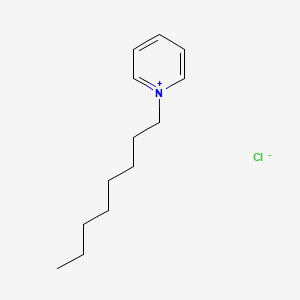

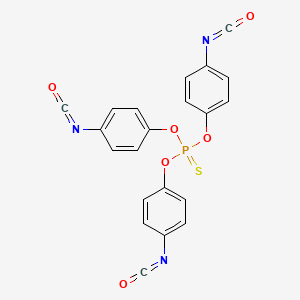

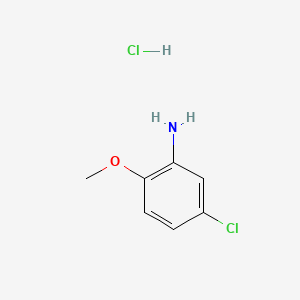

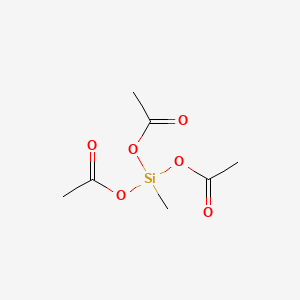

Feasible Synthetic Routes

Q1: What is the significance of 5-Chloropentanal in organic synthesis?

A1: 5-Chloropentanal serves as a crucial starting material in the asymmetric synthesis of (-)-1-hydroxyquinolizidinone. [] This compound is a key intermediate in synthesizing biologically active molecules like (-)-homopumilotoxin 223G and (-)-epiquinamide. [] The research highlights the use of 5-Chloropentanal in a seven-step synthesis, achieving a 25.2% overall yield, demonstrating its utility in constructing complex molecular structures. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.